molecular formula C18H15NO B6337476 (2,3-Dimethylphenyl)(quinolin-3-yl)methanone CAS No. 1187167-29-8

(2,3-Dimethylphenyl)(quinolin-3-yl)methanone

Cat. No.: B6337476
CAS No.: 1187167-29-8
M. Wt: 261.3 g/mol
InChI Key: XNDMXNJVLVKVDX-UHFFFAOYSA-N
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Description

(2,3-Dimethylphenyl)(quinolin-3-yl)methanone is an organic compound that features a methanone group bonded to both a 2,3-dimethylphenyl ring and a quinolin-3-yl ring

Mechanism of Action

Target of Action

The primary target of 3-(2,3-Dimethylbenzoyl)quinoline is the bacterial cell division protein FtsZ . FtsZ is a key protein in the process of cell division in bacteria, making it an attractive target for antibacterial agents .

Mode of Action

3-(2,3-Dimethylbenzoyl)quinoline inhibits the polymerization of FtsZ and its GTPase activity . This compound interacts with the C-terminal interdomain cleft of FtsZ, effectively suppressing its function . As a result, bacterial cell division is halted, leading to cell death .

Biochemical Pathways

The compound’s action on FtsZ disrupts the normal cell division process in bacteria. This disruption affects the downstream biochemical pathways related to cell growth and division

Pharmacokinetics

Quinolones, a class of compounds to which this compound belongs, are known for their broad-spectrum activity and excellent tissue penetration . These properties suggest that 3-(2,3-Dimethylbenzoyl)quinoline may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but specific studies are needed to confirm this.

Result of Action

The inhibition of FtsZ by 3-(2,3-Dimethylbenzoyl)quinoline leads to the cessation of bacterial cell division, resulting in cell death . This makes the compound a potent antibacterial agent, effective against various strains of bacteria, including some drug-resistant strains such as methicillin-resistant S. aureus and vancomycin-resistant E. faecium .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2,3-Dimethylbenzoyl)quinoline. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethylphenyl)(quinolin-3-yl)methanone typically involves the reaction of 2,3-dimethylphenylmagnesium bromide with quinoline-3-carboxaldehyde. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference. The resulting intermediate is then oxidized using an oxidizing agent like manganese dioxide to yield the final methanone product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinolin-3-yl carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Quinolin-3-yl carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(2,3-Dimethylphenyl)(quinolin-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • (2,3-Dimethylphenyl)(quinolin-2-yl)methanone
  • (2,3-Dimethylphenyl)(quinolin-4-yl)methanone
  • (2,3-Dimethylphenyl)(isoquinolin-3-yl)methanone

Comparison: (2,3-Dimethylphenyl)(quinolin-3-yl)methanone is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(2,3-dimethylphenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-12-6-5-8-16(13(12)2)18(20)15-10-14-7-3-4-9-17(14)19-11-15/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDMXNJVLVKVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC3=CC=CC=C3N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264782
Record name (2,3-Dimethylphenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-29-8
Record name (2,3-Dimethylphenyl)-3-quinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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